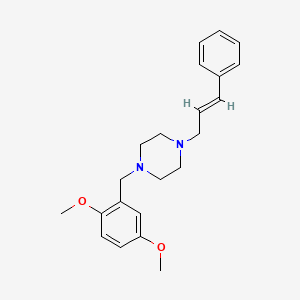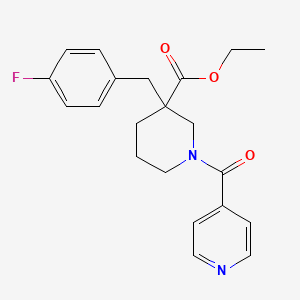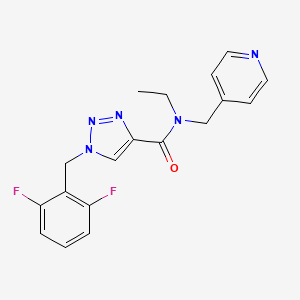![molecular formula C21H27N3O2 B6042526 N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6042526.png)
N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine, also known as MPA, is a compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it an interesting target for study in various fields of research. In
作用機序
The mechanism of action of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in the metabolism of drugs. This inhibition can lead to increased levels of drugs in the body, which can have a variety of effects depending on the drug being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine are varied and depend on the specific application being studied. In general, N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has been shown to have an inhibitory effect on certain enzymes involved in drug metabolism. This can lead to increased levels of drugs in the body, which can have a variety of effects. N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can be useful for studying the metabolism of specific drugs and for developing new drugs that are more effective. However, there are also limitations to using N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine in lab experiments. For example, its effects on different enzymes can be difficult to predict, and it can be difficult to determine the optimal concentration of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine to use in experiments.
将来の方向性
There are many potential future directions for research on N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine. One area of interest is the development of new drugs that are more effective at inhibiting specific enzymes. Another area of interest is the use of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine and its potential effects on different enzymes and physiological systems.
Conclusion:
In conclusion, N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine is a compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure has made it an interesting target for study in various fields of research. The synthesis method of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has been optimized to produce high yields of pure N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine. N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has been shown to have a variety of applications in different fields of research, including the study of drug metabolism and the treatment of cancer and inflammation. Its mechanism of action is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes. N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many potential future directions for research on N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine, including the development of new drugs and the study of its effects on different physiological systems.
合成法
The synthesis method of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine involves the reaction of 2-pyridinecarboxylic acid with 1-azepanecarbonyl chloride in the presence of triethylamine. The resulting product is then treated with 2-methoxyethanol and hydrochloric acid to obtain N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine. This method has been optimized to produce high yields of pure N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine.
科学的研究の応用
N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has been studied extensively for its potential use in scientific research. It has been shown to have a variety of applications in different fields of research. One of the most common uses of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine is as a tool for studying the activity of enzymes that are involved in the metabolism of drugs. It has also been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
[6-(2-methoxyethylamino)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-15-12-22-20-10-9-19(16-23-20)21(25)24-13-5-8-18(11-14-24)17-6-3-2-4-7-17/h2-4,6-7,9-10,16,18H,5,8,11-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJINPDLYRDFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)C(=O)N2CCCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-6-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6042476.png)

![5-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6042492.png)
![2-[4-{4-[2-(dimethylamino)ethoxy]benzyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6042499.png)
![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6042504.png)

![2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6042525.png)
![2-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6042532.png)
![ethyl 2-[({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B6042539.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-1-naphthamide](/img/structure/B6042542.png)
![7,9-dichloro-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6042545.png)
![N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6042549.png)